(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-aminopyridin-4-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-9-7-8(3-4-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBIXQGJYXBIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649198 | |
| Record name | (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-34-6 | |
| Record name | (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to have significant pharmacological activity. They have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
It’s known that the pyrrolidine ring and its derivatives play a crucial role in the interaction with their targets. The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Pathways
Compounds with similar structures have been found to inhibit a wide range of enzymes. More research is needed to fully understand the biochemical pathways affected by this compound.
Biochemical Analysis
Biochemical Properties
(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone plays a significant role in biochemical reactions, particularly in the inhibition of protein kinasesThis compound has been shown to interact with a panel of protein kinases, including Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). The interaction involves binding to the active site of these kinases, thereby inhibiting their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of protein kinases like CLK1 and DYRK1A can lead to altered phosphorylation states of key signaling proteins, impacting processes such as cell cycle progression, apoptosis, and differentiation. Additionally, changes in gene expression patterns and metabolic fluxes have been observed in cells treated with this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with protein kinases. The compound binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to substrate proteins. This inhibition disrupts the normal function of the kinases, leading to downstream effects on cellular signaling pathways. Furthermore, the compound may also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard storage conditions, with minimal degradation observed over extended periods. Long-term studies in vitro and in vivo have indicated sustained inhibition of target kinases and persistent changes in cellular signaling and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes result in the formation of various metabolites, which may have distinct biological activities and contribute to the overall pharmacological profile of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear kinases and transcription factors, or to the cytoplasm, where it can modulate cytoplasmic signaling pathways.
Biological Activity
The compound (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of protein kinase inhibition and other pharmacological effects. This article reviews the synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies related to this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-4-pyridine derivatives with pyrrolidine-based reagents. Various methods have been explored to optimize yields and enhance the pharmacokinetic properties of the resulting compounds. For instance, a recent study detailed the synthesis of related compounds through a multicomponent one-pot reaction, achieving notable yields and purities .
Protein Kinase Inhibition
One of the primary areas of investigation for this compound is its role as a protein kinase inhibitor. Research indicates that derivatives of this compound exhibit significant inhibitory activity against various kinases, including JNK3, which is implicated in neuronal apoptosis. For example, a related compound was reported to have an IC50 value of 2.69 nM against JNK3, demonstrating high selectivity among 38 kinases tested .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. SAR studies have shown that modifications to the pyrrolidine ring can significantly alter biological activity. For instance, replacing certain substituents in the pyrrolidine moiety has been linked to enhanced cytotoxic effects against cancer cell lines, indicating a promising avenue for drug development .
Case Study 1: JNK Inhibition
In a study focused on JNK inhibition, various analogs of this compound were synthesized and evaluated. The most potent inhibitors showed selectivity for JNK3 over other kinases, suggesting a targeted therapeutic potential in treating neurodegenerative diseases .
Case Study 2: Antitumor Activity
Another investigation evaluated the antitumor efficacy of derivatives against several cancer cell lines. The presence of specific functional groups was found to enhance activity significantly. For example, compounds with electron-donating groups demonstrated improved potency against A431 and Jurkat cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications impact biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased potency against cancer cells |
| Alterations in ring size | Variable effects on kinase selectivity |
| Substituent diversity on pyrrolidine | Significant changes in IC50 values |
Research indicates that maintaining a balance between hydrophobic and hydrophilic interactions is crucial for optimizing binding affinity to target proteins .
Scientific Research Applications
Protein Kinase Inhibition
Research indicates that derivatives of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone exhibit activity against various protein kinases. A study evaluated several compounds against a panel of kinases, including Haspin and CDK9/Cyclin T. Although initial results showed limited inhibitory potency, further structural modifications may enhance their efficacy against these targets .
Neuronal Nitric Oxide Synthase Inhibition
Compounds based on the 2-aminopyridine scaffold have been reported as potent inhibitors of human neuronal nitric oxide synthase. The presence of a pyridine linker was crucial for maintaining high selectivity and potency against this target, suggesting that structural variations in this compound could lead to similar findings .
Anticancer Activity
The compound has been investigated for its anticancer properties. Certain derivatives showed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structural features of the compound play a significant role in modulating its biological activity against cancer cells.
Case Study 1: Inhibition of Kinases
A detailed study synthesized several derivatives of this compound to evaluate their inhibitory effects on different kinases. The results indicated that while some compounds displayed moderate inhibition, others were ineffective, highlighting the importance of structural optimization for enhancing kinase selectivity and potency .
Case Study 2: Neuronal Nitric Oxide Synthase
In a comparative analysis involving various inhibitors, a derivative of this compound demonstrated significant binding affinity to neuronal nitric oxide synthase, suggesting its potential as a therapeutic agent in neurological disorders .
Data Tables
Comparison with Similar Compounds
Pyridine/Pyrrolidine Derivatives
- (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3): Molecular Formula: C₁₇H₁₈N₂O Molecular Weight: 278.34 g/mol Key Features: Replaces the 2-aminopyridine group with a 3-methylpyridine and phenyl group. No biological data is reported, but it is used as a research chemical .
- (5-Amino-pyridin-2-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1): Molecular Formula: C₂₁H₂₀N₆O₄S Molecular Weight: 452.48 g/mol Key Features: Incorporates a pyrazolo-pyrimidine scaffold and piperidine ring.
Pyrimidine Analogues
- 1-(2-Aminopyrimidin-4-yl)ethanone (CAS 106157-82-8): Molecular Formula: C₆H₇N₃O Molecular Weight: 137.14 g/mol Key Features: Replaces the pyridine ring with a pyrimidine.
Pharmacological and Metabolic Profiles
- CP-93,393 ((7S,9aS)-1-(2-pyrimidin-2-yl-octahydro-pyrido[1,2-a]-pyrazin-7-yl-methyl)-pyrrolidine-2,5-dione): Molecular Formula: C₁₆H₂₂N₄O₂ Molecular Weight: 326.37 g/mol Key Features: Shares a pyrrolidine core but includes a fused pyrido-pyrazine system. In cynomolgus monkeys, CP-93,393 undergoes extensive metabolism via aromatic hydroxylation (35–45% of dose) and pyrimidine ring cleavage (8–15% of dose). These pathways suggest that the target compound’s aminopyridine group may similarly undergo oxidative degradation, impacting metabolic stability .
- Benzooxazole-Based Orexin Antagonists (e.g., {(S)-3-[(6-Fluoro-benzothiazol-2-ylamino)-methyl]-pyrrolidin-1-yl}-[2-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-methanone): Key Features: Demonstrates the therapeutic relevance of pyrrolidinyl methanone scaffolds in CNS disorders. The target compound’s aminopyridine group could modulate receptor selectivity compared to benzooxazole derivatives .
Data Table: Comparative Analysis
Key Findings
- Metabolic Considerations : Pyridine/pyrrolidine hybrids are prone to oxidative metabolism (e.g., hydroxylation), as seen in CP-93,393, which may limit the target compound’s half-life .
- Therapeutic Potential: Structural parallels to orexin antagonists and kinase inhibitors suggest unexplored avenues for target validation.
Preparation Methods
Amide Bond Formation via Acid Chloride Intermediate
One common approach is to convert the 2-aminopyridine-4-carboxylic acid into its acid chloride, followed by reaction with pyrrolidine:
- Step 1: Synthesis of 2-aminopyridine-4-carboxylic acid (or its derivative).
- Step 2: Treatment with thionyl chloride (SOCl2) or oxalyl chloride to form the acid chloride intermediate.
- Step 3: Reaction of the acid chloride with pyrrolidine under controlled temperature (0–25 °C) in an inert solvent such as dichloromethane or tetrahydrofuran.
- Step 4: Work-up involving aqueous quenching, extraction, and purification by recrystallization or chromatography.
This method is supported by analogous processes described in patent US8697876B2, where acid chlorides are key intermediates for amide formation with cyclic amines, although the patent focuses on related piperidine derivatives.
Direct Coupling Using Coupling Reagents
An alternative and widely used method involves direct amidation using coupling reagents:
- Reagents: HBTU, EDCI, or DCC in the presence of a base such as DIPEA or triethylamine.
- Procedure: The 2-aminopyridine-4-carboxylic acid is activated in situ by the coupling reagent in a polar aprotic solvent like DMF or dichloromethane.
- Addition: Pyrrolidine is added to the activated intermediate to form the amide bond.
- Purification: The product is isolated by aqueous work-up and purified by chromatography.
This approach is exemplified in the synthesis of related aminopyridine amides in medicinal chemistry literature, such as the amidation steps described in the synthesis of Imidazo[1,2-a]pyridine derivatives where amide coupling with various amines including pyrrolidine is performed using HBTU in DMF.
Use of Activated Esters or Anhydrides
- Preparation of activated esters (e.g., NHS esters) or anhydrides of 2-aminopyridine-4-carboxylic acid can facilitate coupling with pyrrolidine.
- The activated ester reacts smoothly with pyrrolidine at room temperature to yield the amide.
- This method offers mild reaction conditions and good yields.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, DMF, THF | Polar aprotic solvents preferred |
| Temperature | 0–25 °C for coupling; sometimes up to 50 °C | Lower temperatures reduce side reactions |
| Coupling Reagents | HBTU, EDCI, DCC | HBTU preferred for higher efficiency |
| Base | DIPEA, triethylamine | Neutralizes acid byproducts |
| Reaction Time | 1–24 hours | Depends on reagent and scale |
| Work-up | Aqueous quench, extraction, drying | Magnesium sulfate or sodium sulfate drying |
| Purification | Chromatography, recrystallization | Ensures high purity |
Representative Experimental Procedure
Synthesis of this compound via HBTU Coupling
- Dissolve 2-aminopyridine-4-carboxylic acid (1 equiv) in dry DMF under nitrogen atmosphere.
- Add HBTU (1.1 equiv) and DIPEA (2 equiv) to the solution at 0 °C.
- Stir for 15 minutes to activate the acid.
- Add pyrrolidine (1.2 equiv) dropwise and allow the reaction to warm to room temperature.
- Stir for 12 hours, monitoring by TLC or HPLC.
- Quench the reaction with water, extract with ethyl acetate.
- Wash organic layer with brine, dry over MgSO4, filter, and evaporate solvent.
- Purify the crude product by silica gel chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).
- Collect and dry the pure this compound.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Acid Chloride Intermediate | SOCl2, pyrrolidine, DCM, 0–25 °C | High reactivity, straightforward | Requires handling corrosive reagents |
| Coupling Reagents (HBTU) | HBTU, DIPEA, DMF, room temp | Mild conditions, high yield | Cost of coupling reagents |
| Activated Esters/Anhydrides | NHS ester, pyrrolidine, mild solvents | Mild, selective | Additional step to prepare ester |
Q & A
Q. What safety protocols are critical when handling the compound due to its unknown toxicity profile?
- Methodology :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, safety goggles.
- Engineering controls : Use fume hoods for synthesis/purification.
- Acute toxicity testing : Perform OECD 423 assays (oral, dermal routes) in rodents.
- Waste disposal : Neutralize with 10% KOH in ethanol before incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
